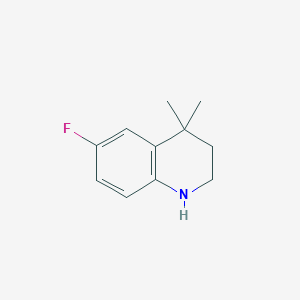
甲基乙酰胺乙二胺盐酸盐
描述
Monomethacylamideethylenediamine hcl, with the molecular formula C6H13ClN2O, is a chemical compound . It is not intended for human or veterinary use and is primarily used for research. It is produced in accordance with internationally recognized requirements for the development and production of reference standards .
Molecular Structure Analysis
Monomethacylamideethylenediamine hcl has a molecular weight of 164.63 g/mol. More details about its molecular structure can be found in databases like PubChem .科学研究应用
生物医学工程中的混合水凝胶
甲基乙酰胺乙二胺盐酸盐用于创建由甲基丙烯酸酯化明胶 (GelMA) 和合成聚合物制备的混合水凝胶 。这些水凝胶具有有利的特性和生物医学工程中的潜在应用。 它们用于制备不同类型的常用混合水凝胶网络,例如共网络、互穿网络 (IPN) 和半互穿网络 (semi-IPN) .
微流体技术辅助的组织工程
使用甲基乙酰胺乙二胺盐酸盐可以创建的 GelMA 水凝胶在微流体技术辅助的组织工程中具有应用 。 它们作为组织工程中构建单元的微流体制造和基于微流体芯片的微环境模拟装置的模拟单元的原材料 .
pH 响应型水凝胶递送系统
甲基乙酰胺乙二胺盐酸盐用于开发 pH 响应型水凝胶递送系统 。 这些水凝胶具有独特的结构和特性,有利于显着的亲水性、溶胀、药物负载和释放 .
4. 维持人牙髓干细胞的干性 使用甲基乙酰胺乙二胺盐酸盐可以合成的 2-氨基乙基甲基丙烯酸酯 (AEMA) 修饰的透明质酸 (HA) 水凝胶已被开发用于维持人牙髓干细胞 (DPSC) 的天然球形和干性 。 这些水凝胶具有可调节的溶胀、降解和流变特性 .
5. 智能窗户的宽带光管理 甲基乙酰胺乙二胺盐酸盐用于创建用于智能窗户的热致变色水凝胶微粒 。 这些微粒根据其可调散射行为,通过窗户对太阳能增益进行智能控制 .
6. 合成高性能合成聚合物水凝胶 甲基乙酰胺乙二胺盐酸盐用于合成高性能合成聚合物水凝胶 。 这些水凝胶表现出高强度、自愈、刺激响应、粘合和抗菌等特性 .
属性
IUPAC Name |
N-(2-aminoethyl)-2-methylprop-2-enamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(2)6(9)8-4-3-7;/h1,3-4,7H2,2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSMHXACRXXLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Q & A
Q1: What is the role of monomethacylamideethylenediamine hcl in developing the heparin-immobilized polycaprolactone vascular grafts?
A1: Monomethacylamideethylenediamine hcl, also known as 2-aminoethyl methacrylate hydrochloride (AEMA), plays a crucial role as a linker molecule in developing the heparin-immobilized polycaprolactone (PCL) vascular grafts [].
- Enhancing Biocompatibility: This heparin immobilization significantly improves the biocompatibility of the PCL vascular grafts. Heparin's presence helps prevent thrombosis (blood clot formation) and promotes endothelialization, the process of endothelial cells adhering to and forming a layer on the graft's inner surface [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



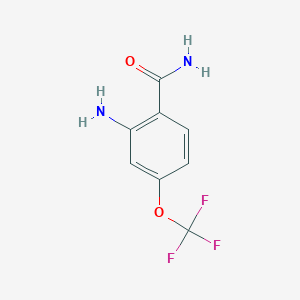

![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)
![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)
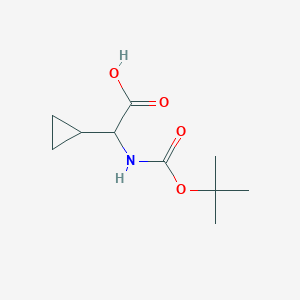
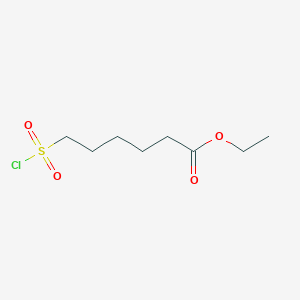
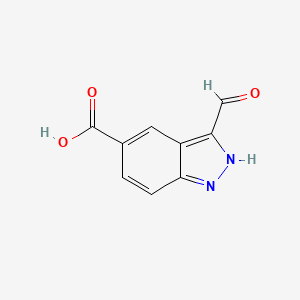
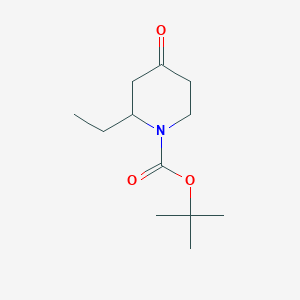
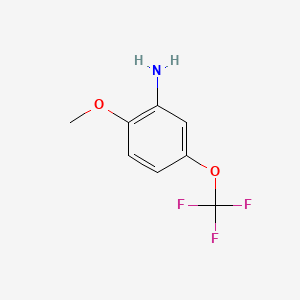
![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
